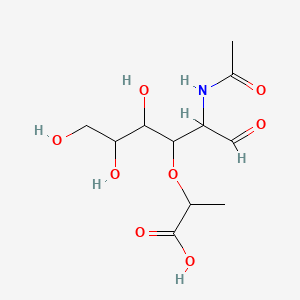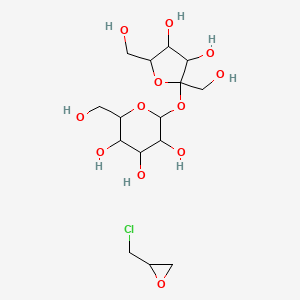
Ficoll type 70
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ficoll type 70 is a high molecular weight branched polysaccharide polymer, primarily composed of sucrose and epichlorohydrin . It is widely used in biochemical and cellular research due to its unique properties, such as high solubility in water and minimal interaction with other molecules . This compound is particularly valued for its role in density gradient centrifugation, where it helps separate cellular components based on their size and density .
Métodos De Preparación
Ficoll type 70 is synthesized through the copolymerization of sucrose with epichlorohydrin . This process involves the reaction of sucrose with epichlorohydrin under controlled conditions to form a highly branched polymer. The reaction typically occurs in an aqueous medium, and the resulting polymer is purified through a series of filtration and precipitation steps to remove any unreacted monomers and by-products .
Análisis De Reacciones Químicas
Ficoll type 70 is a nonionic synthetic polymer, meaning it does not contain any ionized groups . As a result, it is relatively inert and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal conditions . Its primary use is as a macromolecular crowding agent, where it creates a crowded environment that can influence the behavior of other molecules .
Aplicaciones Científicas De Investigación
Ficoll type 70 has a wide range of applications in scientific research:
Cell Volume Signaling and Protein Refolding: It is used as a macromolecular crowding agent in studies of cell volume signaling and protein refolding.
Tissue Engineering: This compound is employed in tissue engineering to create crowded environments that promote cell growth and differentiation.
Vitrification Research: It is used in vitrification solutions for the preservation of biological samples, such as oocytes.
Macromolecular Conformation Research: This compound is utilized in studies of macromolecular conformation to understand the behavior of large biomolecules under crowded conditions.
Mecanismo De Acción
The primary mechanism of action of Ficoll type 70 lies in its ability to create stable density gradients, which are crucial for the effective separation of cellular components based on their size and density . Its dense branching and nearly spherical shape make it an ideal macromolecular crowding agent, influencing the behavior of other molecules in solution . This property is particularly useful in studies of cell volume signaling and protein refolding, where this compound helps create an environment that mimics the crowded conditions found within cells .
Comparación Con Compuestos Similares
Ficoll type 70 is part of a family of Ficoll polymers, which also includes Ficoll type 400 . While both types are used as macromolecular crowding agents, this compound has a lower molecular weight (~70,000) compared to Ficoll type 400 (~400,000) . This difference in molecular weight affects their behavior in solution and their suitability for different applications. This compound is preferred for applications requiring a lower molecular weight polymer, while Ficoll type 400 is used when a higher molecular weight polymer is needed .
Similar Compounds
Ficoll type 400: A higher molecular weight version of this compound, used in similar applications but with different properties due to its larger size.
Polyethylene Glycol: A synthetic polymer used in various biochemical applications, including protein precipitation and cell fusion.
This compound’s unique combination of high solubility, minimal molecular interaction, and ability to create stable density gradients makes it a valuable tool in scientific research.
Propiedades
Número CAS |
72146-89-5 |
|---|---|
Fórmula molecular |
C15H27ClO12 |
Peso molecular |
434.82 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2 |
Clave InChI |
IACFXVUNKCXYJM-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Descripción física |
White powder; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


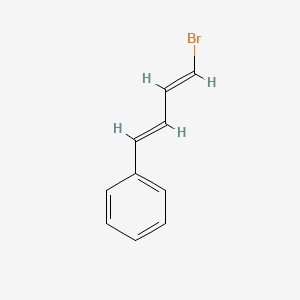
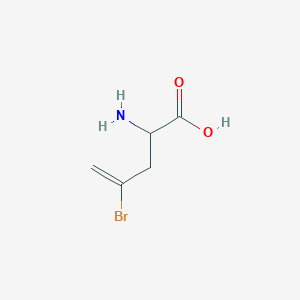
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B13390645.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate](/img/structure/B13390650.png)
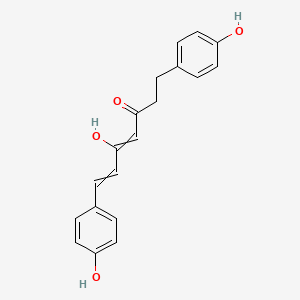
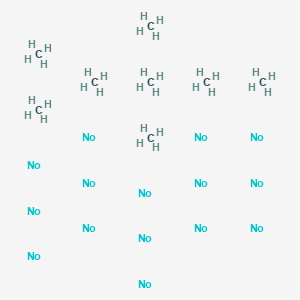
![N-cycloheptyl-6-[(oxolan-2-ylmethylamino)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13390681.png)
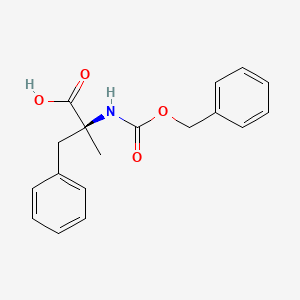
![CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B13390690.png)
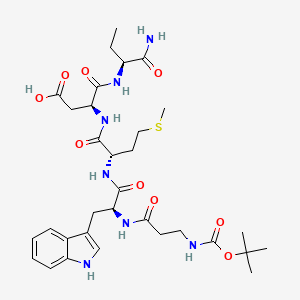
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
